molecular formula C18H19N5O5 B2783568 N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide CAS No. 882080-67-3

N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide

Cat. No.: B2783568
CAS No.: 882080-67-3
M. Wt: 385.38
InChI Key: TZVSYIFZNQIWJP-UHFFFAOYSA-N
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Description

N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide is a complex organic compound characterized by the presence of nitro groups attached to phenyl rings and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration of Phenyl Rings: The starting material, phenyl rings, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups.

    Formation of Piperazine Derivative: The nitrated phenyl compound is then reacted with piperazine in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.

    Acetylation: The final step involves the acetylation of the piperazine derivative using acetic anhydride or acetyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the effects of nitro and piperazine groups on biological systems. It may serve as a model compound for drug development and pharmacological studies.

Medicine

The compound’s potential pharmacological properties make it a candidate for drug discovery and development. It may exhibit activity against certain diseases or conditions, although specific applications would require further research.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The nitro groups may participate in redox reactions, while the piperazine moiety can interact with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-nitrophenyl)-2-[4-(4-aminophenyl)piperazin-1-yl]acetamide: Similar structure but with an amino group instead of a nitro group.

    N-(2-aminophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide: Similar structure but with an amino group on the phenyl ring.

Uniqueness

N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide is unique due to the presence of two nitro groups, which can significantly influence its chemical reactivity and biological activity. The combination of nitro and piperazine groups provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O5/c24-18(19-16-3-1-2-4-17(16)23(27)28)13-20-9-11-21(12-10-20)14-5-7-15(8-6-14)22(25)26/h1-8H,9-13H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVSYIFZNQIWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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